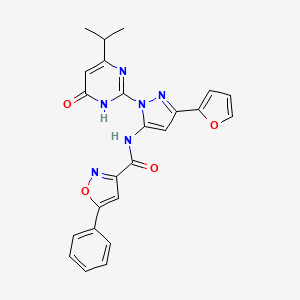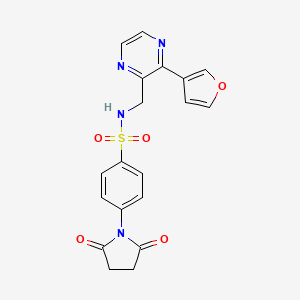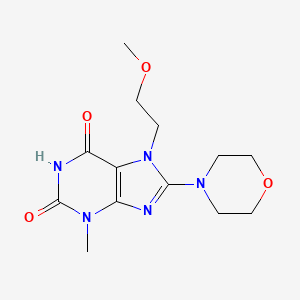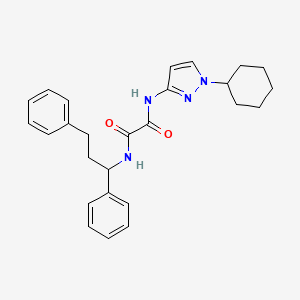![molecular formula C18H18Br2FN3O B2490761 N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 882083-62-7](/img/structure/B2490761.png)
N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves multiple steps, including chloroacetylation and reaction with substituted phenylpiperazine. These synthetic routes are designed to introduce specific functional groups that confer desired biological activities and are confirmed by physicochemical and spectral methods (Mehta et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic techniques like NMR, IR, and sometimes X-ray crystallography to elucidate their detailed structural features. For example, single crystal XRD data has been used to confirm the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with a similar molecular framework (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical properties of these compounds, including reactivity patterns, are influenced by the presence of piperazine and acetamide groups. These functional groups make the compounds versatile for further chemical modifications and interactions with biological targets. The exact chemical reactions and properties would depend on the substituents attached to the aromatic rings and the piperazine nitrogen atoms.
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in biological systems. For instance, the insertion of specific substituents can significantly enhance the aqueous solubility and oral absorption, critical factors for drug development (Shibuya et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound is involved in the Fe-catalyzed synthesis of flunarizine, a drug used for migraines, dizziness, and epilepsy. Flunarizine can be obtained through metal-catalyzed amination and the Wittig reaction (Shakhmaev, Sunagatullina, & Zorin, 2016).
Pharmacological Activities
- This compound is part of the acetamide derivatives of phthalimide, which have been evaluated for anticonvulsant properties. In particular, one derivative demonstrated protection in electrically induced seizures in mice (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
- A related derivative has been synthesized for antimicrobial and anticancer activities. Molecular docking studies indicated that these compounds could be leads for cancer drug designing (Mehta et al., 2019).
Anticancer Properties
- Phthalazine derivatives containing similar structural elements have shown antiproliferative activity against cancer cell lines (Xin, Meng, Liu, & Zhang, 2018).
- Isoxazolinyl oxazolidinones, incorporating similar structural motifs, exhibited significant antibacterial activity against resistant bacteria (Varshney, Mishra, Shukla, & Sahu, 2009).
Acetylcholinesterase Inhibition
- Compounds with a similar structure have been evaluated for acetylcholinesterase inhibition, showing potential for Alzheimer's disease treatment (Yurttaş, Kaplancıklı, & Özkay, 2013).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
- Analogous compounds have shown anticancer activity through Vascular Endothelial Growth Factor Receptor-2 inhibition (Hassan et al., 2021).
Antibacterial Activities
- Novel oxazolidinones, structurally related, have been developed for antibacterial activities, showing superior activities than linezolid (Srivastava et al., 2008).
Eigenschaften
IUPAC Name |
N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Br2FN3O/c19-13-1-6-16(20)17(11-13)22-18(25)12-23-7-9-24(10-8-23)15-4-2-14(21)3-5-15/h1-6,11H,7-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPLOCKMPGHGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Br)Br)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-({[(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio]acetyl}amino)benzoate](/img/structure/B2490685.png)


![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2490691.png)
![N-[(1-pentyl-1H-indol-3-yl)carbonyl]-L-valine,methylester](/img/structure/B2490692.png)
![1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2490693.png)


![2-cyano-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2490698.png)


![[4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2490701.png)